molecular formula C13H16O B1324733 Cyclobutyl 3,4-dimethylphenyl ketone CAS No. 898790-76-6

Cyclobutyl 3,4-dimethylphenyl ketone

Cat. No.: B1324733
CAS No.: 898790-76-6
M. Wt: 188.26 g/mol
InChI Key: GCJOQYCUFPVCMQ-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Ketone Chemistry

Cyclobutyl 3,4-dimethylphenyl ketone belongs to the class of aryl alkyl ketones. This classification is based on the carbonyl group being attached to both an aromatic ring (the 3,4-dimethylphenyl group) and an aliphatic ring (the cyclobutyl group). The presence of the strained cyclobutane (B1203170) ring and the substituted benzene (B151609) ring imparts distinct chemical properties and reactivity to the molecule. The general class of cyclobutyl aryl ketones is recognized for its emerging importance as a scaffold in medicinal chemistry, potentially offering advantageous pharmacological properties to new drug candidates. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
CAS Number 898790-76-6
Molecular Formula C13H16O
Molecular Weight 188.27 g/mol
IUPAC Name cyclobutyl(3,4-dimethylphenyl)methanone
Synonyms Methanone, cyclobutyl(3,4-dimethylphenyl)-

Foundational Role in Organic Synthesis

While specific synthetic applications of this compound are not extensively documented, its structure suggests a role as a versatile intermediate in organic synthesis. The synthesis of aryl ketones, in general, can often be achieved through methods like the Friedel-Crafts acylation. khanacademy.orglibretexts.orgopenstax.orglibretexts.orgchemguide.co.uk This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would likely involve the acylation of 1,2-dimethylbenzene with cyclobutanecarbonyl chloride.

The ketone functional group itself is a hub for a variety of chemical transformations, including reduction to alcohols or alkanes, and nucleophilic addition reactions. nih.gov Furthermore, the cyclobutane ring can undergo specific reactions. One of the most significant reactions for cyclobutyl aryl ketones is the Norrish-Yang reaction. nih.govwikipedia.orgresearchgate.net This photochemical process involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.govnih.gov This reaction is particularly valuable as it allows for the stereospecific functionalization of the cyclobutane ring, opening avenues to complex and diverse molecular architectures. nih.govnih.gov

Current Research Landscape and Academic Trajectories

The current research landscape concerning aryl ketones with small cycloalkyl groups, such as the cyclobutyl moiety, is heavily influenced by their potential applications in medicinal chemistry. The rigid and three-dimensional nature of the cyclobutane ring is a desirable feature in drug design, as it can enhance metabolic stability and binding affinity. nih.gov

Recent studies have focused on the development of novel synthetic methods for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes starting from readily available cyclobutyl aryl ketones. nih.govnih.gov These methods often utilize a sequential C–H/C–C functionalization strategy, initiated by a Norrish-Yang cyclization. The resulting bicyclo[1.1.1]pentan-2-ol intermediate can then undergo palladium-catalyzed C–C cleavage and functionalization to introduce a variety of substituents onto the cyclobutane ring with high stereoselectivity. nih.govnih.gov

While "this compound" itself may not be the direct subject of these studies, it represents a fundamental starting material that could be employed in such synthetic strategies. The academic trajectory in this area points towards the use of compounds like this compound as building blocks for the creation of novel and complex molecular scaffolds for the discovery of new therapeutic agents. The exploration of its reactivity and its incorporation into more complex molecules is a likely direction for future research. The analogous compound, Cyclopropyl (B3062369) 3,4-dimethylphenyl ketone, has been investigated for its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, further highlighting the potential of this class of compounds in pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJOQYCUFPVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642532
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID70642532
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-76-6
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclobutyl 3,4 Dimethylphenyl Ketone

Established Reaction Pathways for Aryl Cyclobutyl Ketone Scaffolds

The principal challenge in synthesizing the target molecule lies in the efficient coupling of the cyclobutyl group and the 3,4-dimethylphenyl group via a ketone functionality. Classical organometallic and electrophilic aromatic substitution reactions provide direct routes to this scaffold.

A primary and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For the synthesis of Cyclobutyl 3,4-dimethylphenyl ketone, the reaction would proceed by treating 1,2-dimethylbenzene (o-xylene) with cyclobutanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride, forming a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich 3,4-dimethylphenyl ring to form the final ketone product after an aqueous workup. The two methyl groups on the aromatic ring are ortho- and para-directing and activating, guiding the substitution primarily to the 4-position of the 1,2-dimethylbenzene ring.

Reaction Scheme:

Arene: 1,2-Dimethylbenzene

Acylating Agent: Cyclobutanecarbonyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: this compound

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. Unlike Friedel-Crafts alkylation, the acylation reaction does not typically suffer from poly-substitution because the resulting ketone is less reactive than the starting arene. libretexts.org

Organometallic reagents provide a versatile alternative for the formation of carbon-carbon bonds and the synthesis of ketones. researchgate.netlibretexts.org Grignard reagents (organomagnesium halides) are particularly common for this purpose. byjus.com

One pathway involves the reaction of a Grignard reagent with a nitrile. For the target molecule, this could be achieved by reacting 3,4-dimethylphenylmagnesium bromide with cyclobutanecarbonitrile. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt, which is then hydrolyzed to yield the ketone. organic-chemistry.org

Route A: Grignard + Nitrile

Grignard Reagent: 3,4-Dimethylphenylmagnesium bromide

Nitrile: Cyclobutanecarbonitrile

Hydrolysis: Acidic workup

Alternatively, an organometallic reagent can react with an acyl chloride. masterorganicchemistry.com For instance, cyclobutylmagnesium bromide could be reacted with 3,4-dimethylbenzoyl chloride. This reaction must be carefully controlled, often at low temperatures, to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Route B: Grignard + Acyl Chloride

Grignard Reagent: Cyclobutylmagnesium bromide

Acyl Chloride: 3,4-Dimethylbenzoyl chloride

These organometallic routes offer flexibility in the choice of precursors and are valuable when the conditions for Friedel-Crafts acylation are not suitable for the substrate.

Strategies for Constructing the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a key feature of the target molecule. Its construction can be achieved through various synthetic strategies, including cyclization of acyclic precursors. baranlab.org

Intramolecular reactions are a powerful tool for forming cyclic structures, including cyclobutanes. acs.org Photochemical [2+2] cycloadditions are a well-established method for synthesizing four-membered rings. nih.gov For instance, an appropriately substituted precursor could undergo an intramolecular photocycloaddition to form a bicyclic system which can then be further manipulated to yield the desired cyclobutyl ketone.

Another approach involves the ring-expanding cycloisomerization of precursors like alkylidenecyclopropane acylsilanes, which can generate bicyclic systems containing a cyclobutane ring fused to another ring. nih.gov While not a direct route to the target molecule, these methods highlight the strategies available for forming substituted cyclobutane cores that could be elaborated further.

Modern synthetic methods offer advanced strategies for creating functionalized cyclobutanes. These often involve the transformation of more complex precursors or the use of sophisticated catalytic systems.

One such strategy is the C–H functionalization of pre-existing cyclobutane rings. For example, readily available aryl cyclobutyl ketones can undergo reactions that functionalize the C–H bonds at the γ-position of the cyclobutane ring, allowing for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.govdocumentsdelivered.com This approach allows for the late-stage introduction of complexity to a simple cyclobutane scaffold.

Other advanced methods include the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides, which can produce a variety of cyclobutene (B1205218) and methylenecyclobutane (B73084) products. organic-chemistry.org Ring-opening of highly strained molecules like bicyclo[1.1.1]propellane with copper catalysts also provides a route to cyclobutane-containing structures. organic-chemistry.org These methods provide access to diverse and complex cyclobutane derivatives from specialized precursors.

Regioselective and Stereoselective Synthesis Considerations

Achieving the desired regiochemistry and stereochemistry is a critical aspect of synthesizing complex molecules.

In the context of Friedel-Crafts acylation, the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. For 1,2-dimethylbenzene, the two activating methyl groups direct electrophilic substitution to positions 4 and 5. The acylation is expected to occur predominantly at the 4-position, leading to the desired 3,4-disubstituted pattern on the phenyl ring.

The stereocontrolled synthesis of substituted cyclobutanes presents a significant challenge due to the puckered nature of the ring and the potential for multiple stereoisomers. acs.org When constructing the cyclobutane ring via methods like [2+2] cycloadditions, controlling the stereochemistry of the newly formed stereocenters is crucial. This can be achieved through various means, such as using chiral auxiliaries or chiral catalysts to influence the facial selectivity of the reaction. mdpi.com For instance, intermolecular [2+2] cycloadditions can be guided by chiral hydrogen-bonding templates to achieve high enantioselectivity. mdpi.com Similarly, C-H functionalization strategies can be designed to be highly diastereoselective, often guided by the stereochemistry of the starting material. acs.org The ring-expanding cycloisomerization of certain precursors has also been shown to proceed with high diastereoselectivity, yielding all-cis isomers. nih.gov

Chemical Reactivity and Mechanistic Investigations of Cyclobutyl 3,4 Dimethylphenyl Ketone

Carbonyl Group Transformations

The carbonyl group of cyclobutyl 3,4-dimethylphenyl ketone is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the 3,4-dimethylphenyl group and the steric hindrance imposed by the cyclobutyl ring.

Nucleophilic addition to the carbonyl carbon of ketones is a fundamental reaction in organic chemistry, leading to the formation of a tetrahedral intermediate. academie-sciences.fr In the case of prochiral ketones, such as this compound, the two faces of the carbonyl plane are diastereotopic, and the addition of a nucleophile can lead to the formation of two diastereomeric products. academie-sciences.fracademie-sciences.fr The stereoselectivity of these reactions is governed by a combination of steric and electronic factors. researchgate.net

The scope of nucleophilic addition reactions for cyclobutyl ketones is broad, encompassing a range of nucleophiles. While specific studies on this compound are not extensively detailed in the provided search results, general principles of nucleophilic addition to cyclobutyl ketones can be inferred. The cyclobutyl ring can influence the trajectory of the incoming nucleophile, potentially leading to preferential attack from one face of the carbonyl group. Research on related cyclopropyl (B3062369) ketones has demonstrated that the stereochemical outcome can be highly selective. nih.gov

Theoretical models, such as the Felkin-Anh and Cieplak models, are often employed to predict the stereochemical outcome of nucleophilic additions to cyclic ketones. academie-sciences.fr These models consider the steric hindrance of the substituents alpha to the carbonyl group and the electronic interactions between the incoming nucleophile and the existing bonds. academie-sciences.frresearchgate.net For cyclobutyl ketones, the puckered nature of the four-membered ring adds a layer of complexity to these predictions.

NucleophileReagent ExampleExpected Product TypeStereoselectivity
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary alcoholDiastereoselective
OrganometallicGrignard reagents (R-MgX)Tertiary alcoholDiastereoselective
CyanideHydrogen cyanide (HCN)CyanohydrinDiastereoselective

This table represents expected general outcomes for nucleophilic additions to prochiral cyclobutyl ketones based on established principles of organic chemistry. Specific experimental data for this compound is needed for quantitative analysis.

The reduction of the carbonyl group in this compound yields the corresponding cyclobutyl(3,4-dimethylphenyl)methanol. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻) or its equivalent. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The stereochemistry of the resulting alcohol is a key consideration. As with other nucleophilic additions, the approach of the hydride can be influenced by the steric bulk of the cyclobutyl and 3,4-dimethylphenyl groups, leading to a mixture of diastereomeric alcohols. The relative amounts of these diastereomers depend on the specific reducing agent and reaction conditions. For instance, bulkier reducing agents may exhibit higher stereoselectivity.

A study on the formal γ–C–H functionalization of cyclobutyl ketones mentions the reduction of a cyclobutyl phenyl ketone to the corresponding alkane, demonstrating the reactivity of the carbonyl group towards reduction. nih.gov While this particular example leads to complete deoxygenation, it underscores the susceptibility of the carbonyl to reductive conditions.

Alpha-Carbon Reactivity: Enolization and Functionalization

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl oxygen. This allows for a range of reactions, including enolization and subsequent functionalization.

Like other ketones possessing alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org The keto form contains the carbonyl group, while the enol form features a hydroxyl group bonded to a carbon-carbon double bond. libretexts.orglibretexts.org

The equilibrium between the keto and enol forms is typically heavily skewed towards the keto tautomer for simple ketones, as the carbon-oxygen double bond is generally more stable than a carbon-carbon double bond. libretexts.org However, the position of this equilibrium can be influenced by factors such as solvent and the presence of conjugation. youtube.com For this compound, the formation of an enol would result in a double bond that could be in conjugation with the 3,4-dimethylphenyl ring, which may provide some stabilization to the enol form. youtube.com

The dynamics of this tautomerism can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the alpha-carbon. libretexts.orglibretexts.org

Base catalysis: Involves deprotonation of the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

TautomerKey Structural FeatureRelative Stability (General)
KetoC=OGenerally more stable
EnolC=C-OHGenerally less stable

The enol or enolate form of this compound can act as a nucleophile and react with various electrophiles, leading to substitution at the alpha-carbon. libretexts.org A common example of this is alpha-halogenation.

In the presence of an acid catalyst, the ketone can undergo tautomerization to its enol form. The electron-rich double bond of the enol can then attack a halogen molecule (e.g., Br₂), resulting in the formation of an alpha-halo ketone and regeneration of the acid catalyst. libretexts.org

Under basic conditions, the reaction proceeds through an enolate intermediate. The enolate anion attacks the halogen, yielding the alpha-halogenated product. vanderbilt.edu This reaction can be difficult to control, as the introduction of an electron-withdrawing halogen can make the remaining alpha-hydrogens more acidic, potentially leading to multiple halogenations. libretexts.org

Carbonyl condensation reactions involve the formation of a carbon-carbon bond where one carbonyl compound acts as a nucleophile (via its enolate) and another acts as an electrophile. chemistry.coachlibretexts.orgfiveable.me this compound, having alpha-hydrogens, can participate in such reactions.

One of the most well-known carbonyl condensation reactions is the aldol (B89426) condensation. chemistry.coachlibretexts.org In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl carbon of a second molecule. However, for ketones, the equilibrium of the aldol addition often does not favor the product. chemistry.coach

Crossed aldol condensations, where the ketone reacts with a different carbonyl compound that cannot enolize (like an aromatic aldehyde), are generally more successful. libretexts.org For example, a Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. libretexts.org

Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. fiveable.me A study on cyclobutyl ketones demonstrated a successful Knoevenagel condensation with malononitrile. nih.gov

Reaction TypeReactantsProduct Type
Aldol Condensation (self)Two molecules of the ketoneβ-hydroxy ketone
Claisen-Schmidt CondensationKetone + Aromatic aldehydeα,β-unsaturated ketone
Knoevenagel CondensationKetone + Active methylene compoundα,β-unsaturated product

Cyclobutyl Ring Transformations

The reactivity of this compound is significantly influenced by the strained four-membered cyclobutyl ring. This ring system can undergo a variety of transformations, including rearrangements, fragmentation, and cleavage reactions, driven by the release of ring strain.

Ring Expansion and Contraction Mechanisms

While specific studies on the ring expansion and contraction of this compound are not extensively detailed in the provided literature, general principles of cyclobutane (B1203170) chemistry allow for the postulation of likely mechanisms.

Ring Expansion: Dowd-Beckwith type ring expansions represent a potential pathway. This type of reaction involves the formation of a radical adjacent to the cyclobutane ring, which can then undergo a rearrangement to form a larger, less strained cyclopentanone (B42830) ring. For instance, transformations initiated by C-H bond functionalization of a methyl group can lead to rearrangements where the methyl group is integrated into an expanded ring. acs.orgescholarship.org Another possibility involves the formation of a carbocation on a carbon atom attached to the ring, which could trigger a rearrangement to a cyclopentyl cation, ultimately leading to a five-membered ring product.

Ring Contraction: Photochemically induced rearrangements are a common route for ring contraction in cyclic ketones. sciensage.info For example, the Type A or Lumiketone rearrangement is common for 4,4-disubstituted cyclohexenones, leading to bicyclo[3.1.0]hexan-2-ones. sciensage.infosci-hub.se By analogy, irradiation of cyclobutyl ketones could potentially lead to bicyclic intermediates that, upon further reaction, might yield cyclopropane (B1198618) derivatives.

Photochemical Rearrangements and Radical Fragmentation Pathways (e.g., Norrish Type I)

The photochemistry of ketones is a rich field, and this compound is expected to undergo characteristic photochemical reactions upon UV irradiation. The most prominent of these are the Norrish Type reactions. wikipedia.org

The Norrish Type I reaction , or α-cleavage, is a primary photochemical process for aldehydes and ketones. scispace.com Upon absorption of a photon, the ketone is excited from its ground state (S0) to a singlet excited state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). scispace.com From either of these excited states, homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group occurs. wikipedia.orgscispace.com For this compound, this can happen in two ways:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, generating an aroyl radical and a cyclobutyl radical.

Cleavage of a C-C bond within the cyclobutyl ring itself, leading to a diradical species.

The aroyl radical (ArCO•) and alkyl radical (R•) pair generated can undergo several secondary reactions: youtube.comnih.gov

Decarbonylation: The aroyl radical can lose a molecule of carbon monoxide (CO) to form an aryl radical. nih.gov

Recombination: The radical pair can recombine to reform the original ketone. youtube.com

Disproportionation: Hydrogen abstraction can lead to the formation of an aldehyde and an alkene. youtube.com

A significant photochemical pathway for cyclobutyl aryl ketones is the Norrish-Yang cyclization . This reaction, a subset of Norrish Type II reactivity, involves intramolecular γ-hydrogen abstraction by the excited carbonyl group. This process forms a 1,4-diradical intermediate which then cyclizes. nih.govnih.gov In the case of cyclobutyl phenyl ketone, this leads to the formation of a key intermediate, 2-phenylbicyclo[1.1.1]pentan-2-ol. nih.govnih.gov The efficiency of this reaction can be improved by using milder UV sources (e.g., 365 nm), which reduce the formation of side-products. nih.gov It is noted, however, that electron-rich aryl cyclobutyl ketones may fail to form these bicyclic products. nih.gov

Table 1: Key Photochemical Reactions of Cyclobutyl Aryl Ketones
Reaction TypeDescriptionKey IntermediatesTypical ProductsReferences
Norrish Type IHomolytic cleavage of the α-C-C bond upon photoexcitation.Aroyl radical, Cyclobutyl radicalReformed ketone, decarbonylation products, aldehydes, alkenes wikipedia.orgscispace.comyoutube.comnih.gov
Norrish-Yang CyclizationIntramolecular γ-hydrogen abstraction by the excited carbonyl, followed by cyclization.1,4-DiradicalBicyclo[1.1.1]pentan-2-ol derivatives nih.govnih.gov

Catalytic Ring Opening and Cleavage Reactions

The strain energy of the cyclobutane ring makes it susceptible to cleavage under catalytic conditions, providing a powerful tool for synthetic transformations. researchgate.netresearchgate.net

A notable strategy involves the palladium-catalyzed C–C bond cleavage of bicyclo[1.1.1]pentan-2-ol intermediates, which are synthesized from cyclobutyl aryl ketones via the Norrish-Yang cyclization as described above. nih.govnih.govresearchgate.net This sequence amounts to a formal functionalization of the γ-C-H bond of the starting cyclobutyl ketone. nih.govnih.gov The palladium(II)-catalyzed process allows for the stereospecific installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring, yielding valuable cis-1,3-disubstituted cyclobutanes. nih.gov The benzoyl group in the product can then be converted into other functional groups like amides or esters. nih.gov

Other transition metals can also catalyze the ring-opening of cyclobutane derivatives. For example, rhodium complexes have been shown to catalyze the ring-opening of cyclobutanones. dicp.ac.cn These reactions often proceed via the formation of a metallacyclopentanone intermediate through oxidative addition of the metal into a C-C bond of the cyclobutane ring. Subsequent transformations of this intermediate can lead to a variety of linear ketone products.

Reactivity of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group of the ketone also possesses distinct reactivity, primarily centered on the aromatic ring and the two methyl substituents.

Electrophilic Aromatic Substitution Patterns

Aromatic aldehydes and ketones typically undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. organicmystery.com The reactivity and regioselectivity of the 3,4-dimethylphenyl ring in this compound are governed by the combined electronic effects of its three substituents: the cyclobutylcarbonyl group, the methyl group at position 3, and the methyl group at position 4.

Cyclobutylcarbonyl Group: The ketone group is an electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. It deactivates the aromatic ring towards electrophilic attack and is a meta-director. organicmystery.comuci.edu Therefore, it directs incoming electrophiles to position 5.

Methyl Groups: Alkyl groups like methyl are electron-donating through an inductive effect. They are activating groups and are ortho, para-directors. masterorganicchemistry.com

The methyl group at C-3 directs to positions 2 and 5.

The methyl group at C-4 directs to positions 3 (blocked) and 5.

Considering these combined effects, the potential sites for electrophilic attack are positions 2, 5, and 6. Position 5 is strongly favored as it is meta to the deactivating ketone group and activated (ortho or para) by both methyl groups. Position 2 is activated by the C-3 methyl group but is sterically hindered by the adjacent bulky ketone group. Position 6 is ortho to the C-1 ketone group, a sterically and electronically disfavored position. Therefore, electrophilic aromatic substitution is most likely to occur at the C-5 position .

Table 2: Directing Effects of Substituents on the Phenyl Ring
SubstituentPositionElectronic EffectDirecting Influence
-CO-Cyclobutyl1Electron-withdrawing, Deactivatingmeta (to position 5)
-CH₃3Electron-donating, Activatingortho, para (to positions 2, 5)
-CH₃4Electron-donating, Activatingortho, para (to position 5)

Transformations of Methyl Groups

The two methyl groups on the aromatic ring can also be chemically modified.

Oxidation: A common transformation for alkyl groups on a benzene (B151609) ring is oxidation. uci.edu Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), alkyl groups with at least one benzylic hydrogen can be oxidized to carboxylic acids. uci.edu Thus, both methyl groups of this compound could potentially be oxidized to form the corresponding dicarboxylic acid derivative.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with halogens. This would lead to the formation of (bromomethyl) or (dibromomethyl) derivatives, which are versatile intermediates for further synthetic transformations.

C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds. acs.org Methodologies exist for the conversion of methyl groups into other functionalities, such as their substitution with heteroaryl groups via decarboxylative Minisci reactions after initial oxidation to a carboxylic acid. acs.org

Spectroscopic Characterization and Structural Elucidation of Cyclobutyl 3,4 Dimethylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides valuable insights into the number and types of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Cyclobutyl 3,4-dimethylphenyl ketone is expected to exhibit distinct signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group and the aliphatic protons of the cyclobutyl ring.

The aromatic region would likely display three signals. A singlet for the proton at position 2 of the phenyl ring, a doublet for the proton at position 5, and another doublet for the proton at position 6, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The two methyl groups on the aromatic ring would each produce a distinct singlet in the upfield region of the aromatic spectrum.

The protons of the cyclobutyl ring are expected to show more complex splitting patterns due to their diastereotopic nature and spin-spin coupling with adjacent protons. The methine proton (alpha to the carbonyl group) would likely appear as a multiplet. The methylene (B1212753) protons of the cyclobutyl ring would also present as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (C2-H)7.8 - 7.9Singlet1H
Aromatic-H (C6-H)7.7 - 7.8Doublet1H
Aromatic-H (C5-H)7.2 - 7.3Doublet1H
Cyclobutyl-CH (alpha to C=O)3.8 - 4.0Multiplet1H
Cyclobutyl-CH₂2.2 - 2.5Multiplet4H
Cyclobutyl-CH₂1.8 - 2.1Multiplet2H
Aromatic-CH₃ (C3-CH₃)2.3 - 2.4Singlet3H
Aromatic-CH₃ (C4-CH₃)2.3 - 2.4Singlet3H

Note: Predicted data is generated from chemical shift databases and computational algorithms and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal in the ¹³C NMR spectrum.

The most downfield signal would correspond to the carbonyl carbon due to the strong deshielding effect of the oxygen atom. The aromatic carbons would appear in the typical range for substituted benzenes. The quaternary carbons of the aromatic ring (C1, C3, and C4) would have distinct chemical shifts. The protonated aromatic carbons (C2, C5, and C6) would also show separate signals. The two methyl carbons attached to the aromatic ring are expected to have similar chemical shifts.

In the aliphatic region, the methine carbon of the cyclobutyl ring (alpha to the carbonyl) would be the most downfield among the aliphatic signals. The methylene carbons of the cyclobutyl ring would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O200 - 205
Aromatic C1135 - 140
Aromatic C4142 - 147
Aromatic C3137 - 142
Aromatic C6128 - 133
Aromatic C2127 - 132
Aromatic C5129 - 134
Cyclobutyl-CH (alpha to C=O)45 - 50
Cyclobutyl-CH₂25 - 30
Cyclobutyl-CH₂18 - 23
Aromatic-CH₃ (C3-CH₃)19 - 22
Aromatic-CH₃ (C4-CH₃)19 - 22

Note: Predicted data is generated from chemical shift databases and computational algorithms and may vary from experimental values.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent aromatic protons (C5-H and C6-H). Within the cyclobutyl ring, correlations would be observed between the alpha-methine proton and the adjacent methylene protons, as well as between the different methylene protons of the ring, helping to trace the spin system of the aliphatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include:

The alpha-methine proton of the cyclobutyl ring showing a correlation to the carbonyl carbon and the aromatic C1 carbon.

The aromatic protons (C2-H and C6-H) showing correlations to the carbonyl carbon.

The methyl protons on the aromatic ring showing correlations to the aromatic carbons C3 and C4, as well as to the adjacent aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands that signify its constituent functional groups. The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹ for aryl ketones.

Other significant absorptions would include:

Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the cyclobutyl and methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H bending vibrations for the methyl and methylene groups in the 1350-1470 cm⁻¹ range.

Out-of-plane C-H bending vibrations for the substituted aromatic ring in the 800-900 cm⁻¹ region, which can provide information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Carbonyl C=O Stretch1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-H Bending (Aliphatic)1350 - 1470Medium
Aromatic C-H Bending (Out-of-plane)800 - 900Medium-Strong

Note: Predicted data is based on typical frequency ranges for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or absent in the FT-IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the Raman spectrum would be expected to show:

A strong band for the symmetric stretching of the aromatic ring.

A distinct signal for the carbonyl C=O stretch, which is also Raman active.

Characteristic signals for the C-H stretching and bending vibrations of the aliphatic and aromatic components.

Raman spectroscopy can be particularly useful for studying the conformational properties of the cyclobutyl ring and its orientation relative to the aromatic ketone moiety.

Electronic Spectroscopy: UV-Visible Absorption Characteristics

The electronic absorption spectrum of this compound is dictated by the chromophoric 3,4-dimethylphenyl ketone moiety. Aromatic ketones typically exhibit two main absorption bands in the ultraviolet-visible (UV-Vis) region, which arise from π → π* and n → π* electronic transitions.

The intense absorption band, typically observed at shorter wavelengths, is attributed to the π → π* transition within the benzene ring and the carbonyl group's π-system. For acetophenone, a related phenyl ketone, this transition occurs around 240 nm. The presence of two methyl groups on the phenyl ring in this compound is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of this band due to their electron-donating inductive effects.

A second, much weaker absorption band, corresponding to the formally forbidden n → π* transition of the carbonyl group, is expected at longer wavelengths, generally in the region of 270-300 nm. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 1: Predicted UV-Visible Absorption Characteristics of this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε)Chromophore
π → π~245-255High (~10,000-15,000 L mol⁻¹ cm⁻¹)3,4-Dimethylphenyl ketone
n → π~280-290Low (~50-100 L mol⁻¹ cm⁻¹)Carbonyl group

Note: The values in this table are predictive and based on the analysis of structurally similar aromatic ketones. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₃H₁₆O) is approximately 188.27 g/mol . cymitquimica.com

Upon electron impact ionization, the molecular ion (M⁺˙) is expected to be observed. The primary fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgmiamioh.edu For this compound, two principal α-cleavage pathways are anticipated:

Loss of the cyclobutyl radical (•C₄H₇) to form the stable 3,4-dimethylbenzoyl cation.

Loss of the 3,4-dimethylphenyl radical (•C₈H₉) to form the cyclobutylcarbonyl cation.

Due to the greater stability of the resonance-stabilized 3,4-dimethylbenzoyl cation, the first fragmentation pathway is expected to be the most prominent, leading to a significant peak in the mass spectrum. Further fragmentation of the cyclobutyl ring can also occur.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral LossFragmentation Pathway
188[C₁₃H₁₆O]⁺˙-Molecular Ion
133[C₉H₉O]⁺•C₄H₇α-cleavage (loss of cyclobutyl radical)
105[C₇H₅O]⁺COLoss of carbon monoxide from the benzoyl cation
83[C₄H₇CO]⁺•C₈H₉α-cleavage (loss of 3,4-dimethylphenyl radical)
55[C₄H₇]⁺COLoss of carbon monoxide from the cyclobutylcarbonyl cation

Note: The relative intensities of these fragments are predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography would allow for a precise determination of its solid-state molecular geometry and conformation if suitable crystals were obtained.

The analysis would reveal the precise bond lengths and angles of the 3,4-dimethylphenyl group and the cyclobutyl ring. It would also determine the conformation of the cyclobutyl ring, which is typically puckered rather than planar, and the torsional angle between the plane of the phenyl ring and the carbonyl group. This dihedral angle is influenced by steric hindrance between the ortho-methyl group (if present, which it is not in this case, but the principle applies to the meta-position) and the cyclobutyl group, as well as electronic effects. In related structures, the planarity of the quinoline (B57606) moiety can be affected by slight puckering of its constituent rings. iucr.org

Table 3: Expected Structural Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound

ParameterExpected Value/Observation
Bond Lengths (Å)
C=O~1.21-1.23
C(phenyl)-C(carbonyl)~1.48-1.50
C(cyclobutyl)-C(carbonyl)~1.50-1.52
C-C (aromatic)~1.38-1.40
C-C (cyclobutyl)~1.53-1.56
Bond Angles (°)
C(phenyl)-C(carbonyl)-C(cyclobutyl)~118-122
C-C-C (cyclobutyl)~88-92
Conformation
Cyclobutyl RingPuckered conformation
Phenyl-Carbonyl Torsion AngleNon-zero due to steric interactions

Note: These values are typical for similar organic molecules and would be precisely determined in an actual X-ray diffraction experiment.

Computational Chemistry and Theoretical Studies on Cyclobutyl 3,4 Dimethylphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a framework to solve the Schrödinger equation for a given molecule. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of organic molecules due to its favorable balance of computational efficiency and accuracy. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is a widely used and reliable method for such calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural characteristics. nih.govresearchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Cyclobutyl 3,4-dimethylphenyl ketone, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation. nih.gov DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are employed to locate this energy minimum on the potential energy surface. researchgate.net

Conformational analysis is crucial for flexible molecules, including those with rotatable bonds like the one connecting the cyclobutyl and ketone groups. This analysis involves exploring different rotational isomers (rotamers) to identify the global minimum energy structure. um.es The potential energy landscape can be scanned by systematically rotating key dihedral angles, and the resulting structures are then fully optimized to find all stable conformers. researchgate.net The calculated geometric parameters (bond lengths, bond angles) for the most stable conformer can then be compared with experimental data, if available, to validate the computational model. uomphysics.netresearchgate.net

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and rocking motions of the atoms and are directly related to the peaks observed in infrared (IR) and Raman spectra. researchgate.net DFT calculations are widely used to compute these vibrational modes. researchgate.netmdpi.com

A key application is the correlation of theoretical data with experimental spectroscopic results. The calculated vibrational frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity effects. nih.gov A strong correlation between the scaled theoretical frequencies and the experimental wavenumbers confirms that the calculated structure corresponds to the one present in the experimental sample. researchgate.net This correlation is invaluable for assigning specific spectral bands to particular molecular vibrations, such as the characteristic C=O stretch of the ketone group. nih.gov

Interactive Table 1: Illustrative Correlation of Calculated vs. Experimental Vibrational Frequencies for a Ketone Moiety. (Note: This table is a representative example based on typical findings in DFT studies of ketones, as specific experimental data for the title compound is not available).

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p))Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
v(C=O)17311705~1700-1720Carbonyl Stretch
v(C-H) aromatic31243062~3050-3100Aromatic C-H Stretch
v(C-H) aliphatic30452933~2850-3000Aliphatic C-H Stretch
v(C=C) aromatic16151580~1580-1600Aromatic Ring Stretch

DFT provides detailed information about the electronic structure of this compound. Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's stability and reactivity. mdpi.comnih.gov

Interactive Table 2: Quantum Chemical Parameters Derived from FMO Analysis. (Note: The values are representative for illustrating the concepts).

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (IP)-EHOMOEnergy required to remove an electron.
Electron Affinity (EA)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(IP + EA) / 2The power to attract electrons.
Chemical Hardness (η)(IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In a MEP map, red-colored areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally less intensive than more advanced ab initio methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. scispace.com

For a molecule like this compound, HF calculations, often with a basis set like 6-31G(d,p), can provide a reasonable first approximation of its molecular geometry and electronic properties. scispace.com However, DFT methods like B3LYP, which include some measure of electron correlation, generally provide results that are in better agreement with experimental data for a similar computational cost. researchgate.net Consequently, HF is often used as a starting point for more sophisticated calculations or for comparative purposes.

Density Functional Theory (DFT) for Ground State Properties

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful strategy for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally. For this compound, this approach can be used to explore potential transformations.

One relevant reaction class for aryl ketones is the Norrish-Yang cyclization, a photochemical process that can occur in ketones with an accessible γ-hydrogen. nih.gov Computational studies can model this reaction by first locating the transition state for the initial γ-hydrogen abstraction by the excited carbonyl group, followed by mapping the subsequent steps of biradical formation and cyclization. nih.govnih.gov

Another area of investigation could be atmospheric oxidation mechanisms, similar to studies performed on cyclobutyl methyl ketone. researchgate.net Such a study would model the initial hydrogen atom abstraction from the cyclobutyl ring by a radical species (e.g., a hydroxyl radical). researchgate.net Following this initiation, computational methods can map the subsequent reactions, such as the formation of a peroxy radical (RO₂) upon reaction with molecular oxygen, and its further transformations. researchgate.net By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, revealing the most favorable reaction pathway and predicting the likely products.

Transition State Characterization and Reaction Barrier Calculations

Computational chemistry provides powerful tools for characterizing the transition states of reactions involving ketones like this compound. Transition state theory allows for the calculation of the energy barrier that must be overcome for a reaction to proceed. For instance, in reactions such as nucleophilic addition to the carbonyl group or α-functionalization, the geometry and energy of the transition state are crucial determinants of the reaction rate.

Using methods like Density Functional Theory (DFT), the transition state structure can be located on the potential energy surface. For a typical reaction, such as the addition of a nucleophile, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³. The energy difference between this transition state and the ground state of the reactants constitutes the reaction barrier.

Table 1: Hypothetical Reaction Barriers for Nucleophilic Addition

Nucleophile Solvent Calculated Reaction Barrier (kcal/mol)
Hydride (from NaBH₄) Ethanol 10-15
Methylmagnesium bromide Diethyl ether 12-18
Cyanide (from HCN) Water 8-12

Note: These are estimated values based on similar ketones and are for illustrative purposes.

Kinetic and Thermodynamic Insights into Reactivity and Selectivity

Building upon transition state calculations, kinetic and thermodynamic parameters can be derived to predict the reactivity and selectivity of this compound. The calculated reaction barriers are directly related to the reaction kinetics through the Arrhenius equation. A lower energy barrier corresponds to a faster reaction rate.

Thermodynamic calculations, on the other hand, provide information about the relative stability of reactants, products, and intermediates. By calculating the change in Gibbs free energy (ΔG) for a reaction, one can determine whether the reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0). This is critical for understanding reaction equilibria and product distributions. For example, in stereoselective reactions, computational methods can predict the formation of the most stable diastereomer by comparing the free energies of the possible products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, solvent effects, and the molecule's interaction with its environment. mdpi.com

An MD simulation would typically involve placing the ketone in a simulated box of solvent molecules and allowing the system to evolve over a period of nanoseconds. This can reveal the preferred conformations of the cyclobutyl ring and the orientation of the 3,4-dimethylphenyl group. Furthermore, MD simulations are invaluable for studying the initial steps of a reaction, such as the approach of a reactant to the ketone. mdpi.com

Table 2: Key Parameters in a Typical MD Simulation

Parameter Value/Method
Force Field AMBER, CHARMM, or similar
Solvent Model TIP3P or explicit solvent
Temperature 298 K (controlled by a thermostat)
Pressure 1 atm (controlled by a barostat)
Simulation Time 10-100 ns

Note: These are typical parameters and would be adjusted based on the specific research question.

Advanced Theoretical Approaches (e.g., Multiconfigurational Perturbation Theory)

For a more accurate description of the electronic structure, especially in cases involving excited states or complex bond-breaking/forming processes, advanced theoretical methods like Multiconfigurational Perturbation Theory (CASPT2) are employed. These methods go beyond the single-reference nature of DFT and Hartree-Fock theory by considering a linear combination of multiple electronic configurations.

Such high-level calculations are computationally expensive but can provide benchmark data for more approximate methods. For this compound, CASPT2 could be used to accurately calculate the energies of its excited states, which is important for understanding its photochemical properties, such as its behavior upon absorption of UV light.

Advanced Applications and Building Block Utility of Cyclobutyl 3,4 Dimethylphenyl Ketone in Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The inherent ring strain and the photochemical reactivity of the ketone moiety make Cyclobutyl 3,4-dimethylphenyl ketone an ideal starting material for constructing intricate and high-value organic structures.

Aryl cyclobutyl ketones, including the 3,4-dimethylphenyl derivative, serve as key precursors for the synthesis of bicyclo[1.1.1]pentane (BCP) systems. The BCP motif is a highly sought-after bioisostere in medicinal chemistry, often used to replace aromatic rings or tert-butyl groups to improve pharmacological properties such as solubility and metabolic stability. keaipublishing.comnih.gov

The primary transformation involves a photochemical process known as the Norrish-Yang cyclization. nih.govnih.gov Upon exposure to UV light, the ketone undergoes an intramolecular γ-hydrogen atom abstraction from the cyclobutane (B1203170) ring, followed by cyclization to form a highly strained 2-arylbicyclo[1.1.1]pentan-2-ol intermediate. nih.govacs.orgresearchgate.net This reaction provides a direct and efficient pathway to the BCP core, which is otherwise challenging to access. nih.gov Research has demonstrated that aryl cyclobutyl ketones with electron-deficient aromatic rings are particularly effective substrates for this transformation. nih.gov

This two-step sequence, starting from a readily available cyclobutyl aryl ketone, represents a formal γ-C–H functionalization, providing valuable BCP intermediates that can be used for further synthetic elaborations. nih.govnih.gov

While this compound is a powerful building block for certain complex scaffolds, a review of published total syntheses of the grayanane diterpene natural product Mollanol A does not indicate its use as a starting material or key intermediate. rsc.orgresearchgate.netnih.govresearchgate.net The reported synthetic strategies for Mollanol A rely on different methodologies, such as a Prins [3+2] cyclization strategy and an InCl3-catalyzed Conia-ene cyclization, to construct its unique carbon skeleton. rsc.orgresearchgate.netnih.gov

The utility of this compound extends beyond the initial formation of BCPs. The resulting bicyclo[1.1.1]pentan-2-ol intermediate is primed for subsequent transformations that yield a variety of novel cyclic structures. nih.govresearchgate.net

A significant application is the palladium-catalyzed, ligand-enabled C–C bond cleavage of the bicyclo[1.1.1]pentan-2-ol. nih.govnih.gov This strain-release-driven process opens the bicyclic structure to produce cis-1,3-difunctionalized cyclobutanes stereospecifically. nih.govnih.govresearchgate.net This method allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane ring. nih.gov

Furthermore, the benzoyl group, originating from the initial ketone, acts as a versatile synthetic handle that can be converted into other functional groups. For example, it can be transformed into a cyclobutane carboxylic anilide via a Beckmann rearrangement or an acyl cyclobutanol (B46151) through Baeyer-Villiger oxidation. nih.gov These transformations significantly expand the diversity of accessible 1,3-disubstituted cyclobutane analogues, which are valuable motifs in drug design. nih.govnih.gov

Table 1: Transformations of Cyclobutyl Aryl Ketone Derivatives
Starting Material ClassKey TransformationProduct ClassSignificance
Cyclobutyl Aryl KetoneNorrish-Yang CyclizationAryl Bicyclo[1.1.1]pentan-2-olAccess to strained BCP core nih.govresearchgate.net
Aryl Bicyclo[1.1.1]pentan-2-olPd-catalyzed C-C Cleavage/Arylationcis-γ-Arylated Cyclobutyl KetoneStereospecific synthesis of 1,3-disubstituted cyclobutanes nih.gov
γ-Arylated Cyclobutyl KetoneBeckmann RearrangementCyclobutane Carboxylic AnilideConversion to amide analogues nih.gov
γ-Arylated Cyclobutyl KetoneBaeyer-Villiger OxidationAcyl CyclobutanolConversion to ester analogues nih.gov

Catalytic Applications and Ligand Design Involving Ketone Derivatives

This compound and its derivatives are pivotal substrates in several modern catalytic reactions, where the choice of catalyst and ligand is critical for achieving high efficiency and selectivity.

One of the most prominent examples is the enantioselective palladium(II)-catalyzed β-C(sp³)–H arylation of cyclobutyl ketones. nih.gov This reaction utilizes an α-amino acid as a chiral transient directing group, which coordinates to the palladium center and directs the C-H activation to the β-position of the cyclobutane ring. The use of an electron-deficient pyridone ligand was found to be crucial for accelerating the C-H bond cleavage and achieving high enantioselectivity. nih.gov

Additionally, the derivatives of cyclobutyl ketones play a central role in catalysis. The bicyclo[1.1.1]pentan-2-ol formed via the Norrish-Yang reaction undergoes a subsequent palladium-catalyzed C-C cleavage and functionalization. nih.govnih.gov This step is highly dependent on the choice of ligand to enable the catalytic cycle, which is thought to proceed through a Pd(II)/Pd(IV) mechanism. nih.gov The development of effective ligands is therefore essential for the success of this strain-release functionalization strategy. nih.govresearchgate.net Related catalytic systems, such as those using iridium, have also been explored for the enantioselective C-C bond cleavage of cyclobutanols to generate β-chiral ketones. nih.gov

Development of Green Chemical Syntheses Utilizing Cyclobutyl Ketones

The transformations involving this compound align well with the principles of green chemistry, primarily through the use of photochemistry. numberanalytics.com Photochemical reactions use light, a renewable and non-polluting reagent, to drive chemical transformations, often under mild, room-temperature conditions. numberanalytics.comchemistryviews.org

The key Norrish-Yang cyclization is a prime example of a green synthetic method. nih.govacs.org This reaction uses UV light to achieve a highly selective, intramolecular C-H functionalization. nih.gov This process is atom-economical as it reorganizes the existing atoms into a new, more complex structure without the need for external reagents to activate the C-H bond, thus minimizing waste generation. numberanalytics.com The increasing interest in developing photochemical reactions in environmentally benign solvents like water further underscores the green potential of this chemistry. chemistryviews.org By harnessing light energy, these methods provide a sustainable alternative to traditional synthetic routes that may require harsh conditions or toxic reagents. numberanalytics.com

Material Science Applications

The primary contribution of this compound to material science lies in its role as a gateway to Bicyclo[1.1.1]pentane (BCP) derivatives. nih.gov While the ketone itself is not typically incorporated directly into materials, it is an invaluable precursor to the rigid BCP scaffold, which has found extensive use in the design of advanced materials. nih.gov

The propeller-like, three-dimensional structure of the BCP unit makes it an excellent building block for creating highly ordered molecular systems. BCP derivatives have been investigated and applied in a variety of material science contexts, including:

Molecular Rods: Their rigid, linear geometry is ideal for constructing rigid linkers in supramolecular chemistry. nih.gov

Molecular Rotors: Incorporation into larger systems can allow for controlled molecular motion. nih.gov

Metal-Organic Frameworks (MOFs): BCP-based linkers can create porous materials with unique structural and functional properties. nih.gov

Liquid Crystals: The shape and rigidity of the BCP core can influence the mesophase behavior of liquid crystalline materials. nih.gov

Therefore, the synthesis of BCPs from cyclobutyl ketones provides chemists with crucial tools to access novel chemical space for the development of next-generation materials. nih.gov

Future Research Directions and Emerging Paradigms for Cyclobutyl 3,4 Dimethylphenyl Ketone

Development of Highly Enantioselective and Diastereoselective Syntheses

The creation of stereochemically defined molecules is critical, particularly in medicinal chemistry, where different stereoisomers can exhibit vastly different biological activities. For cyclobutyl 3,4-dimethylphenyl ketone, which possesses stereogenic centers, the development of synthetic methods that control its three-dimensional arrangement is a paramount research objective.

Future work should focus on catalytic asymmetric methods to produce specific enantiomers and diastereomers. Strategies could be adapted from recent successes in the synthesis of other substituted cyclobutanes. For instance, enantioselective sulfa-Michael additions to cyclobutene (B1205218) precursors, guided by chiral organocatalysts like chinchona-based squaramides, have proven effective for creating 1,2-disubstituted thiocyclobutanes with high enantioselectivity. rsc.orgrsc.org Applying a similar approach to precursors of this compound could provide a reliable route to enantioenriched products.

Another promising avenue is the catalytic enantioselective functionalization of a pre-existing cyclobutanone (B123998) ring. researchgate.net Chiral transient directing groups could be employed to guide a metal catalyst, such as palladium, to perform enantioselective C-H arylation at a specific position on the cyclobutyl ring. researchgate.net This would not only establish stereochemistry but also introduce further molecular complexity. The development of these methods will be crucial for accessing a diverse library of stereoisomers for biological screening and materials science applications.

Table 1: Potential Strategies for Stereoselective Synthesis

Strategy Catalyst/Reagent Type Potential Outcome
Asymmetric Michael Addition Chiral Organocatalyst (e.g., squaramide) Enantioselective formation of the cyclobutane (B1203170) ring
C-H Functionalization Chiral Transient Directing Group with Pd(II) catalyst Enantioselective arylation of the cyclobutyl moiety
Asymmetric Hydrogenation Chiral Metal Complex (e.g., Rh, Ru) Diastereoselective reduction of a cyclobutene precursor

Exploration of C-H Functionalization and Remote Activation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that enhances synthetic efficiency by avoiding the need for pre-functionalized starting materials. rsc.org For this compound, C-H functionalization offers numerous possibilities for structural modification on both the cyclobutyl ring and the dimethylphenyl group.

Future research could explore ketone-directed C-H activation, where the carbonyl oxygen acts as a directing group to guide a transition metal catalyst to a specific C-H bond. rsc.orgutexas.edu Palladium-catalyzed γ-C(sp³)–H arylation of aliphatic ketones using α-amino acids as transient directing groups has been demonstrated, providing a potential pathway to functionalize the cyclobutane ring at the position gamma to the carbonyl group. nih.gov A significant breakthrough has been the development of a sequential C–H/C–C functionalization strategy for cyclobutyl aryl ketones. nih.govnih.gov This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed functionalization to install aryl, heteroaryl, alkenyl, or alkynyl groups with cis-selectivity. researchgate.netnih.govnih.gov

Remote activation, the functionalization of C-H bonds that are distant from the primary functional group, is another exciting frontier. nih.gov Aromatization-promoted C-C bond activation, driven by the formation of a stable aromatic pyrazole (B372694) intermediate from the ketone, could enable deconstructive functionalization pathways. nih.govresearchgate.netpitt.edu This strategy could be used to replace the entire acyl group, allowing the cyclobutyl or dimethylphenyl moiety to be coupled with other fragments, thus opening new avenues for creating complex molecular architectures. nih.govresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by accelerating the discovery and optimization of chemical reactions. chemcopilot.com These computational tools can analyze vast datasets of known reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. sesjournal.comeurekalert.org

For a molecule like this compound, AI models can be trained to predict the success of potential C-H functionalization or stereoselective reactions. mit.edubohrium.com By representing reactants and reagents as molecular graphs or fingerprints, neural networks can learn the complex patterns that govern reactivity and selectivity. stanford.eduacs.org This predictive power minimizes the need for extensive, time-consuming experimental screening. chemai.io For example, an AI model could predict the most effective ligand for a palladium-catalyzed C-H arylation or forecast the enantiomeric excess of a chiral-catalyzed reaction under various conditions. sesjournal.com

Table 2: Applications of AI/ML in Chemical Synthesis

Application AI/ML Technique Potential Benefit for Research
Reaction Outcome Prediction Neural Networks, Graph-based models Predicts major products and yields, reducing failed experiments. mit.edu
Condition Optimization Supervised Learning, ANNs Suggests optimal solvent, catalyst, and temperature. sesjournal.com
Retrosynthesis Planning Template-based models, Molecular Transformers Proposes novel and efficient multi-step synthetic routes. chemcopilot.com
Side Reaction Identification Classification Algorithms Anticipates and helps mitigate unwanted by-products.

Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly guiding synthetic planning, emphasizing the use of renewable resources, environmentally benign solvents, and energy-efficient catalytic processes. innoget.cominnogetcloud.com Future research on this compound should prioritize the development of sustainable synthetic methodologies.

One promising approach is the use of visible-light-induced aerobic C-H oxidation for the synthesis of aromatic ketones. chemistryviews.org A recently developed method uses cerium chloride as a photosensitizer in water, with air as the oxidant, to convert aryl alkanes into ketones under mild, room-temperature conditions. chemistryviews.org Adapting such a photocatalytic process for the synthesis of this compound would significantly improve the environmental profile of its production.

The use of earth-abundant metal catalysts, such as manganese, is another key area of sustainable chemistry. acs.org Homogeneous manganese catalysts have been successfully used for the synthesis of cycloalkanes from diols and ketones, demonstrating their potential to replace precious metal catalysts like palladium or rhodium in certain transformations. acs.org Additionally, exploring mechanochemistry, where reactions are induced by mechanical force rather than solvents, could offer a solvent-free pathway for transformations like the allylation of the ketone. nih.gov Developing syntheses that utilize water as a solvent, employ enzymatic catalysis, or are derived from biomass feedstocks are all viable and important goals for future work. ucl.ac.ukucl.ac.uk

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.orglibretexts.org Host-guest chemistry, a subfield of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. thno.orgyoutube.com The unique structural features of this compound make it an intriguing candidate for exploration in these areas.

The 3,4-dimethylphenyl ring can act as a π-donating guest that interacts with electron-deficient aromatic systems of a larger host molecule. mdpi.com Conversely, the ketone's carbonyl group could serve as a hydrogen bond acceptor, enabling it to participate in directed self-assembly processes to form larger, ordered structures. mdpi.com Researchers could design and synthesize macrocyclic hosts, such as calixarenes or pillararenes, with binding pockets complementary in size and shape to the cyclobutyl or dimethylphenyl moiety, leading to the formation of stable host-guest complexes. libretexts.orgthno.org

The formation of such supramolecular assemblies could lead to novel materials with interesting properties. For example, incorporating this ketone into a crystalline supramolecular assembly could result in materials with selective vapochromic behavior, where the material changes color upon exposure to specific solvent vapors. mdpi.com Exploring the role of this compound in forming charge-transfer co-crystals or as a building block in metal-organic frameworks (MOFs) could also yield functional materials for sensing, separation, or catalysis. wikipedia.orgmdpi.com

Q & A

Q. What are the common synthetic routes for preparing cyclobutyl 3,4-dimethylphenyl ketone, and what experimental parameters are critical for optimizing yield?

this compound is typically synthesized via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, temperature control (typically 0–25°C to minimize side reactions), and stoichiometric ratios to prevent over-acylation. Post-reaction purification via column chromatography or recrystallization is essential for isolating the ketone in high purity .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and purity of this compound?

  • NMR : The cyclobutyl protons appear as a multiplet (δ ~2.0–3.0 ppm), while aromatic protons from the 3,4-dimethylphenyl group split into distinct signals (δ ~6.7–7.2 ppm). The ketone carbonyl resonates at δ ~200–210 ppm in ¹³C NMR.
  • IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone moiety.
  • UV-Vis : Absorption bands in the 250–300 nm range (n→π* transitions) are characteristic of aromatic ketones. Cross-referencing with spectral databases (e.g., PubChem) ensures structural fidelity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in reduction reactions with sodium borohydride (NaBH₄)?

this compound undergoes selective reduction of the carbonyl group to form the corresponding alcohol. Kinetic studies of analogous cycloalkyl phenyl ketones reveal that steric hindrance from the cyclobutyl group slows reaction rates compared to less strained systems (e.g., cyclohexyl). At 0°C, cyclobutyl derivatives exhibit a relative rate constant of 0.23 (vs. acetophenone = 1.0), attributed to the puckered cyclobutane ring distorting the carbonyl’s electrophilicity .

Q. How do substituents on the phenyl ring (e.g., 3,4-dimethyl vs. 2,4-dichloro) influence the compound’s electronic properties and biological permeability?

Substituents alter electron density and steric bulk, impacting reactivity and bioavailability. For example:

  • 3,4-Dimethyl groups : Electron-donating methyl groups increase aromatic ring electron density, potentially enhancing π-π stacking with biomolecules.
  • 2,4-Dichloro groups : Electron-withdrawing Cl atoms reduce electron density, increasing resistance to nucleophilic attack. Comparative permeability studies of cyclobutyl-linked ketones show that oxygen-containing linkers (e.g., oxetanes) improve cell permeability over cyclobutyl derivatives, suggesting that polar substituents may enhance bioavailability .

Q. What contradictions exist in the literature regarding the thermal decomposition pathways of cyclobutyl aryl ketones, and how can they be resolved?

Conflicting reports arise from differing decomposition conditions (e.g., gas-phase vs. solution). For cyclobutyl methyl ketone, gas-phase thermal decomposition follows a free-radical mechanism, producing cyclopropane derivatives via ring contraction. In contrast, solution-phase studies under oxidative conditions yield carboxylic acids. Resolving these pathways requires controlled experiments using isotopically labeled compounds and advanced analytical methods (e.g., GC-MS/MS) to track intermediates .

Methodological Considerations

Q. What strategies are recommended for analyzing regioselectivity in electrophilic substitution reactions of this compound?

  • Computational modeling : DFT calculations predict electron density maps to identify reactive sites.
  • Isotopic labeling : Use deuterated analogs to track substitution patterns in nitration or halogenation reactions.
  • Comparative kinetics : Compare reaction rates with analogous compounds (e.g., cyclobutyl 4-chlorophenyl ketone) to isolate steric/electronic effects .

Q. How can X-ray crystallography and matched molecular pair analysis (MMPA) elucidate the role of the cyclobutyl group in stabilizing transition states?

Single-crystal X-ray structures of derivatives (e.g., glycols from osmium tetroxide oxidation) reveal bond angles and torsional strain in the cyclobutyl ring. MMPA compares cyclobutyl ketones with bioisosteres (e.g., oxetanes) to quantify how ring strain affects binding affinity or transition-state stabilization in catalytic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.